molecular formula C7H7N3O2S B1506656 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 54734-88-2

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B1506656
CAS RN: 54734-88-2
M. Wt: 197.22 g/mol
InChI Key: VYELVDIXBRKOMJ-UHFFFAOYSA-N
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Description

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound with the molecular formula C7H7N3O2S . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which are known for their various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .


Molecular Structure Analysis

The molecular structure of 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide consists of a benzothiadiazine ring with a sulfur atom adjacent to at least one ring nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Chemical Reactions Analysis

1,2,4-Benzothiadiazine 1,1-dioxides can act as efficient and homogeneous catalysts for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Scientific Research Applications

Antimicrobial and Antiviral Applications

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, have been reported to possess antimicrobial and antiviral activities. These compounds can be designed to target specific pathogens or viruses, providing a potential pathway for developing new treatments for infectious diseases .

Antidiabetic Potential

The compound’s antidiabetic effects make it a candidate for research into diabetes treatment options. It could play a role in regulating blood sugar levels or enhancing insulin sensitivity .

Anticancer Research

Research into the anticancer properties of 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is another promising field. Scientists are exploring its potential use in chemotherapy drugs or as a part of targeted cancer therapies .

AMPA Receptor Modulation

This compound has shown binding affinities at the AMPA receptor, which is significant for neurological research and could lead to advances in treating neurological disorders or enhancing cognitive functions .

KATP Channel Activation

The activation of KATP channels is another area of application. This function is crucial in cardiovascular research and could contribute to developing treatments for heart-related conditions .

Catalytic Applications

It has been used as a catalyst in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions and potential use in industrial processes .

MRGX2 Inhibition

Derivatives of this compound have been identified as MRGX2 inhibitors, which could have implications in pain management and treatment of other sensory-related conditions .

Future Directions

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve exploring their potential in treating diseases, disorders, or conditions associated with mrgx2 . Additionally, further studies could focus on improving their biological activity through structural modifications .

properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELVDIXBRKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718106
Record name 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS RN

54734-88-2
Record name 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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